(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups, a furan ring, and an acrylamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde and 2-(furan-2-yl)-2-methoxyethylamine.
Formation of the acrylamide moiety: The aldehyde group of 3,4-dimethoxybenzaldehyde is reacted with the amine group of 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.
Reduction and cyclization: The imine is then reduced using a reducing agent such as sodium borohydride, followed by cyclization to form the acrylamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide: shares structural similarities with other acrylamides and phenyl-furan derivatives.
N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide: Lacks the dimethoxyphenyl group.
3-(3,4-dimethoxyphenyl)acrylamide: Lacks the furan-2-yl and methoxyethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-8-6-13(11-16(14)22-2)7-9-18(20)19-12-17(23-3)15-5-4-10-24-15/h4-11,17H,12H2,1-3H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFUPYGZSXVBS-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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